Sabarubicin

Catalog No.
S548255
CAS No.
211100-13-9
M.F
C32H37NO13
M. Wt
643.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabarubicin

CAS Number

211100-13-9

Product Name

Sabarubicin

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C32H37NO13

Molecular Weight

643.6 g/mol

InChI

InChI=1S/C32H37NO13/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-/m0/s1

InChI Key

VQHRZZISQVWPLK-UIRGBLDSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-demethoxy-7-O-(2,6-dideoxy-4-O-(2,3,6-trideoxy-3-amino-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)-adriamycinone, MEN 10755, MEN-10755, sabarubicin

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O

The exact mass of the compound Sabarubicin is 642.24247 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Sabarubicin (MEN-10755) is a structurally optimized, third-generation disaccharide anthracycline derivative and a highly potent topoisomerase II inhibitor [1]. Distinguished from classical anthracyclines by the removal of a methoxy group at the C-4 position of the aglycone and the insertion of a 2,6-dideoxy-L-fucose moiety, this compound was specifically engineered to bypass the dose-limiting cardiotoxicity and multidrug resistance profiles typical of its class [2]. For scientific procurement, sabarubicin serves as a critical active pharmaceutical ingredient (API) and analytical standard in advanced oncology research, particularly for in vivo solid tumor models (such as non-small cell lung cancer) and studies investigating p53-independent apoptosis, altered subcellular drug distribution, and enhanced DNA ternary complex stability [1].

Substituting sabarubicin with standard doxorubicin or other first-generation anthracyclines fundamentally compromises experimental integrity in both in vitro assays and in vivo models [1]. Doxorubicin undergoes extensive carbonyl reduction to form highly [4Fe-4S]-reactive secondary alcohol metabolites, which drive its characteristic cardiotoxicity and strictly limit cumulative dosing in animal models [1]. In contrast, sabarubicin's distinct disaccharide structure sterically and electronically suppresses this metabolic pathway, yielding a significantly safer toxicity profile [1]. Furthermore, sabarubicin exhibits highly distinct cellular pharmacokinetics, specifically demonstrating a 6-fold shorter DNA residence time compared to doxorubicin [2]. Using doxorubicin as a generic substitute will therefore over-saturate nuclear targets, misrepresent topoisomerase II poisoning efficiency at low concentrations, and risk premature termination of in vivo efficacy trials due to off-target cardiac events [2].

Secondary Alcohol Metabolite Formation and Cardiotoxicity Profile

The dose-limiting factor for anthracyclines in vivo is the formation of cardiotoxic secondary alcohol metabolites. Sabarubicin was specifically designed to resist this metabolic conversion. In comparative studies, the lack of the methoxy group at C-4 in sabarubicin's aglycone significantly restricts carbonyl reduction, resulting in a level of secondary alcohol metabolite formation that is comparable to the safer epirubicin and drastically lower than doxorubicin [1]. This reduction in [4Fe-4S]-reactive metabolites directly correlates with the reduced cardiotoxicity observed in preclinical models [1].

Evidence DimensionLevel of secondary alcohol metabolite formation
Target Compound DataSabarubicin: Significantly reduced formation (comparable to epirubicin levels)
Comparator Or BaselineDoxorubicin: High yield of [4Fe-4S]-reactive secondary alcohol metabolites (DOXol)
Quantified DifferenceSabarubicin mitigates iron-sulfur cluster reactivity by restricting carbonyl reduction
ConditionsIn vitro and in vivo metabolic assays evaluating anthracycline carbonyl reduction

Essential for researchers requiring an anthracycline API that permits higher cumulative dosing in animal models without premature cardiac failure.

DNA Intercalation Kinetics and Subcellular Distribution

Sabarubicin exhibits a highly differentiated cellular pharmacokinetic profile compared to standard anthracyclines. NMR NOE-exchange experiments demonstrate that the dissociation rate constant (k_off) for sabarubicin is significantly higher than that of doxorubicin, leading to an average residence time in double-helix DNA (e.g., d(CGTACG)2) that is sixfold shorter [1]. This faster intercalation dynamic accounts for sabarubicin's unique subcellular distribution, characterized by a higher cytoplasmic-to-nuclear ratio and lower overall cellular uptake while maintaining high cytotoxicity[1].

Evidence DimensionAverage residence time in double-helix DNA
Target Compound DataSabarubicin: 6-fold shorter residence time (faster k_off)
Comparator Or BaselineDoxorubicin: Longer residence time (slower dissociation)
Quantified Difference6-fold reduction in DNA residence time for Sabarubicin
Conditions2D-1H and 31P NMR NOE-exchange experiments with d(CGTACG)2 hexanucleotides

Drives a higher cytoplasmic/nuclear ratio, making sabarubicin critical for assays focused on non-nuclear anthracycline interactions or p53-independent apoptotic pathways.

Topoisomerase II Ternary Complex Stability

Despite its lower nuclear accumulation, sabarubicin is a highly efficient topoisomerase II poison. Sequencing of drug-induced cleavage sites in human A2780 ovarian carcinoma cells reveals that sabarubicin stimulates DNA cleavage to a greater extent than doxorubicin[1]. Furthermore, reversibility studies indicate that the DNA cleavage sites induced by sabarubicin are significantly more persistent, demonstrating a more stable interaction within the topoisomerase II-DNA ternary complex [1].

Evidence DimensionPersistence and extent of drug-stimulated DNA cleavage
Target Compound DataSabarubicin: Greater extent of cleavage and highly persistent ternary complex
Comparator Or BaselineDoxorubicin: Lower extent of cleavage and less persistent sites
Quantified DifferenceSabarubicin induces more stable ternary complexes at lower intracellular concentrations
ConditionsSequencing of topoisomerase II cleavage sites in human A2780 ovarian carcinoma cells

Validates the procurement of sabarubicin for high-efficiency topoisomerase II poisoning assays where high nuclear drug accumulation is undesirable or unachievable.

Synergistic Formulation Compatibility with Platinum Agents

Sabarubicin demonstrates excellent compatibility and synergistic efficacy when formulated or administered alongside other chemotherapeutics, particularly platinum agents. In preclinical models of human small-cell lung carcinoma (SCLC) GLC4 and non-small cell lung carcinoma (NSCLC) H460, the combination of sabarubicin and cisplatin yielded a superior antitumoral effect compared to single-agent administration [1]. The efficacy was highly sequence-dependent, achieving the highest Log Cell Kill (LCK) values when administered sequentially, validating its use in complex multi-drug in vivo models [1].

Evidence DimensionAntitumor efficacy (Log Cell Kill) in combination therapy
Target Compound DataSabarubicin + Cisplatin: Strong synergistic sequence-dependent antitumoral effect
Comparator Or BaselineSingle-agent administration (Sabarubicin or Cisplatin alone)
Quantified DifferenceSuperior antitumoral effect and higher LCK in sequential combination
ConditionsIn vivo human SCLC GLC4 and NSCLC H460 xenograft models

Demonstrates sabarubicin's superior compatibility in multi-agent formulation and combination studies, particularly for advanced lung cancer models.

In Vivo Solid Tumor Xenograft Studies

Sabarubicin is a highly suitable anthracycline API for testing combination regimens (e.g., with cisplatin) in advanced non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) models, where the dose-limiting cardiotoxicity of standard doxorubicin would otherwise prematurely terminate studies or skew survival data [1].

High-Efficiency Topoisomerase II Poisoning Assays

Recommended for molecular pharmacology studies requiring highly stable topoisomerase II-DNA ternary complexes. Sabarubicin achieves persistent DNA cleavage stimulation without requiring the massive nuclear drug accumulation typical of first-generation anthracyclines [2].

Subcellular Drug Distribution Modeling

Serves as a primary reference compound for investigating the effects of disaccharide modifications on anthracycline cellular uptake, efflux, and cytoplasmic-to-nuclear partitioning, driven by its uniquely fast DNA dissociation kinetics (k_off)[3].

p53-Independent Apoptosis Research

Highly useful for cell death assays in mutant or p53-null cancer cell lines where traditional DNA-damage-dependent apoptosis pathways are compromised, allowing researchers to isolate alternative cytotoxic mechanisms[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

643.22649023 Da

Monoisotopic Mass

643.22649023 Da

Heavy Atom Count

46

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XS499WOZ93

Pharmacology

Sabarubicin is a disaccharide analogue of the anthracycline antineoplastic antibiotic doxorubicin. Sabarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair and RNA and protein synthesis. This agent also induces apoptosis through a p53-independent mechanism. Sabarubicin is less cardiotoxic than doxorubicin.

Other CAS

211100-13-9

Wikipedia

Sabarubicin

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 02-18-2024
1: Manet I, Manoli F, Zambelli B, Andreano G, Masi A, Cellai L, Ottani S, Marconi G, Monti S. Complexes of the antitumoral drugs Doxorubicin and Sabarubicin with telomeric G-quadruplex in basket conformation: ground and excited state properties. Photochem Photobiol Sci. 2011 Aug;10(8):1326-37. Epub 2011 Jun 9. PubMed PMID: 21655621.
2: Manet I, Manoli F, Zambelli B, Andreano G, Masi A, Cellai L, Monti S. Affinity of the anthracycline antitumor drugs Doxorubicin and Sabarubicin for human telomeric G-quadruplex structures. Phys Chem Chem Phys. 2011 Jan 14;13(2):540-51. Epub 2010 Nov 4. PubMed PMID: 21052579.
3: Mazzini S, Scaglioni L, Animati F, Mondelli R. Interaction between double helix DNA fragments and the new antitumor agent sabarubicin, Men10755. Bioorg Med Chem. 2010 Feb 15;18(4):1497-506. Epub 2010 Jan 11. PubMed PMID: 20116264.
4: Bressan A, Nardelli F, Bellarosa D, Bigioni M, Curcurù G, Curatella B, Crea A, Maggi CA, Manzini S, Binaschi M. Sabarubicin (MEN10755)-induced apoptosis is independent from mtDNA in A2780 human ovarian tumor cells. Anticancer Res. 2007 Nov-Dec;27(6B):4039-46. PubMed PMID: 18225568.
5: Bigioni M, Benzo A, Irrissuto C, Lopez G, Curatella B, Maggi CA, Manzini S, Crea A, Caroli S, Cubadda F, Binaschi M. Antitumour effect of combination treatment with Sabarubicin (MEN 10755) and cis-platin (DDP) in human lung tumour xenograft. Cancer Chemother Pharmacol. 2008 Sep;62(4):621-9. Epub 2007 Nov 24. PubMed PMID: 18038274.
6: Fiedler W, Tchen N, Bloch J, Fargeot P, Sorio R, Vermorken JB, Collette L, Lacombe D, Twelves C; EORTC new drug development group. A study from the EORTC new drug development group: open label phase II study of sabarubicin (MEN-10755) in patients with progressive hormone refractory prostate cancer. Eur J Cancer. 2006 Jan;42(2):200-4. Epub 2005 Dec 7. PubMed PMID: 16337787.
7: Bellarosa D, Binaschi M, Maggi CA, Goso C. Sabarubicin- (MEN 10755) and paclitaxel show different kinetics in nuclear factor-kappaB (NF-kB) activation: effect of parthenolide on their cytotoxicity. Anticancer Res. 2005 May-Jun;25(3B):2119-28. PubMed PMID: 16158953.
8: Caponigro F, Willemse P, Sorio R, Floquet A, van Belle S, Demol J, Tambaro R, Comandini A, Capriati A, Adank S, Wanders J. A phase II study of sabarubicin (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer. Invest New Drugs. 2005 Jan;23(1):85-9. PubMed PMID: 15528985.

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